Km of 9 µM Confirms DAPK Substrate Peptide as a High-Affinity Substrate for DAPK1
The DAPK Substrate Peptide exhibits a Michaelis-Menten constant (Km) of 9 µM for recombinant DAPK1 catalytic domain, a value confirmed across multiple vendor datasheets and the primary literature that first characterized this substrate [1]. This Km falls within the desired 10 µM range identified by the original discovery team as optimal for robust and sensitive enzyme assays, providing a kinetic benchmark for comparing DAPK1 activity under various conditions [1].
| Evidence Dimension | Michaelis-Menten Constant (Km) |
|---|---|
| Target Compound Data | 9 µM |
| Comparator Or Baseline | Desired Km range: ~10 µM (Velentza et al., 2001); Physiological substrate S6 peptide: Km = 9 µM |
| Quantified Difference | 0 µM difference vs. S6 peptide; within the optimized range for assay development |
| Conditions | In vitro kinase assay using recombinant DAPK1 catalytic domain and [γ-³²P]ATP or equivalent detection method. |
Why This Matters
A well-defined and reproducible Km value is essential for designing quantitative enzyme assays and for enabling cross-study comparisons of DAPK1 activity and inhibitor potency.
- [1] Velentza AV, Schumacher AM, Weiss C, Egli M, Watterson DM. A protein kinase associated with apoptosis and tumor suppression: structure, activity, and discovery of peptide substrates. J Biol Chem. 2001;276(42):38956-38965. doi:10.1074/jbc.M104273200 View Source
